molecular formula C5H7N3O2S B3262587 5-Methylpyrimidine-2-sulfonamide CAS No. 35762-78-8

5-Methylpyrimidine-2-sulfonamide

Cat. No. B3262587
CAS RN: 35762-78-8
M. Wt: 173.2 g/mol
InChI Key: MDJKXHOEVYBVCG-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-sulfonamide is a sulfonamide compound . It has a molecular weight of 173.2 and its IUPAC name is 5-methyl-2-pyrimidinesulfonamide .


Molecular Structure Analysis

The InChI code for 5-Methylpyrimidine-2-sulfonamide is 1S/C5H7N3O2S/c1-4-2-7-5 (8-3-4)11 (6,9)10/h2-3H,1H3, (H2,6,9,10) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Methylpyrimidine-2-sulfonamide is a powder that is stored at room temperature . It has a melting point of 151-152 degrees Celsius .

Mechanism of Action

Target of Action

5-Methylpyrimidine-2-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

The compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . By mimicking the structure of para-aminobenzoic acid (PABA), it prevents the enzyme from synthesizing folic acid, thereby inhibiting bacterial DNA synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency of folic acid, which is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA. The lack of these components halts DNA replication, inhibiting bacterial growth .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The primary result of 5-Methylpyrimidine-2-sulfonamide’s action is the inhibition of bacterial growth . By disrupting DNA synthesis, the compound prevents bacteria from replicating, which can lead to the eventual death of the bacterial population .

Action Environment

The efficacy and stability of 5-Methylpyrimidine-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-methylpyrimidine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-4-2-7-5(8-3-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJKXHOEVYBVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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